molecular formula C26H29N7O2 B6488489 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one CAS No. 920207-07-4

1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one

Cat. No.: B6488489
CAS No.: 920207-07-4
M. Wt: 471.6 g/mol
InChI Key: NCHCSPOMIIGHSQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of triazolopyrimidine derivatives, which are characterized by a fused triazole-pyrimidine core. Its structure includes a piperazine linker substituted at the 7-position of the triazolopyrimidine moiety and a 4-ethoxyphenyl group at the 3-position. The butan-1-one terminus is further functionalized with a phenyl group, contributing to its unique physicochemical and pharmacological properties. The compound’s molecular formula is C₂₈H₂₉N₇O₂, with an average molecular mass of 495.58 g/mol and a ChemSpider ID of 920377-60-2 .

Properties

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O2/c1-3-22(19-8-6-5-7-9-19)26(34)32-16-14-31(15-17-32)24-23-25(28-18-27-24)33(30-29-23)20-10-12-21(13-11-20)35-4-2/h5-13,18,22H,3-4,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCHCSPOMIIGHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One general approach begins with the construction of the triazolopyrimidinyl core via cyclization reactions. This is followed by the introduction of the ethoxyphenyl group through electrophilic aromatic substitution. The piperazine moiety is then attached using nucleophilic substitution. Finally, the phenylbutanone unit is synthesized via a series of Friedel-Crafts acylation and alkylation reactions.

Industrial Production Methods

While specific industrial production methods for this exact compound may not be well-documented, the methodologies for synthesizing similar complex organic compounds generally involve large-scale batch or continuous-flow processes. These processes optimize reaction conditions (such as temperature, pressure, and solvent systems) to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one undergoes a variety of chemical reactions due to its diverse functional groups:

  • Oxidation and Reduction: : The compound's phenyl groups can be subjected to oxidation or reduction reactions under suitable conditions, altering its electronic properties and reactivity.

  • Substitution: : The aromatic rings are prone to electrophilic and nucleophilic substitution reactions, allowing for modifications of the ethoxy and phenyl groups.

  • Hydrolysis: : The ketone moiety in the butanone segment can undergo hydrolysis reactions, potentially forming carboxylic acids or alcohols.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution agents like halogens or nucleophiles under controlled temperature and pH conditions.

Major Products

Depending on the reaction pathways, products formed from these reactions include various substituted aromatic compounds, alcohols, carboxylic acids, and other derivatives.

Scientific Research Applications

1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one has promising applications across several fields:

  • Chemistry: : Utilized in synthetic organic chemistry for developing new compounds with potential biological activity.

  • Biology: : Studied for its interaction with biological macromolecules, potentially serving as a ligand or inhibitor.

  • Medicine: : Investigated for its pharmacological properties, potentially targeting specific enzymes or receptors.

  • Industry: : Its structural versatility makes it a candidate for various industrial applications, such as materials science or catalysis.

Mechanism of Action

The compound's mechanism of action is determined by its ability to interact with specific molecular targets. The triazolopyrimidine core may bind to nucleic acids or proteins, disrupting their function. The ethoxyphenyl and phenylbutanone groups contribute to its overall binding affinity and specificity, potentially affecting pathways such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural motifs with arylpiperazine- and pyrimidine-based molecules, which are common in medicinal chemistry. Below is a comparative analysis with key analogs:

Core Structural Variations
Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Triazolo[4,5-d]pyrimidine 4-Ethoxyphenyl (Position 3), Piperazine (Position 7), Phenylbutanone terminus 495.58
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5, MK69/RTC193) Pyrazole-piperazine hybrid Trifluoromethylphenyl (Piperazine), Pyrazole (Terminal) 407.39 (estimated)
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone (Compound 21) Piperazine-thiophene hybrid Trifluoromethylphenyl (Piperazine), Thiophene-carbonyl 384.44 (estimated)

Key Observations :

  • Triazolo[4,5-d]pyrimidine vs. Pyrazole/Thiophene Cores : The target compound’s triazolopyrimidine core may enhance π-π stacking interactions in biological targets compared to pyrazole (Compound 5) or thiophene (Compound 21). This could improve binding affinity in kinase or receptor applications .
  • However, the trifluoromethyl group may enhance metabolic stability .

Research Findings and Implications

While direct biological data for the target compound are scarce, insights can be extrapolated from structural analogs:

  • Kinase Inhibition: Triazolopyrimidines often target adenosine or cyclin-dependent kinases. The ethoxyphenyl group may mimic ATP’s adenine binding, as seen in related kinase inhibitors .

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